

Application Notes & Protocols for Proteomics and Metabolomics Analysis of Uzarigenin Digitaloside

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Compound of Interest

Compound Name: *Uzarigenin digitaloside*

Cat. No.: *B12435825*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Uzarigenin digitaloside is a cardiac glycoside, a class of naturally occurring compounds known for their significant effects on heart tissue. While the primary mechanism of action for many cardiac glycosides involves the inhibition of the Na⁺/K⁺-ATPase pump, the broader cellular and systemic effects are not fully elucidated. This document outlines detailed protocols for the application of proteomics and metabolomics to investigate the molecular mechanisms of **Uzarigenin digitaloside**. By employing a multi-omics approach, researchers can uncover novel protein targets, signaling pathways, and metabolic alterations induced by this compound, thereby providing a comprehensive understanding of its pharmacological profile. This approach is crucial for evaluating its therapeutic potential and identifying potential off-target effects.

Quantitative Data Summary

The following tables represent hypothetical quantitative data from proteomics and metabolomics experiments on cultured cardiomyocytes treated with **Uzarigenin digitaloside** (10 μ M) for 24 hours.

Table 1: Selected Differentially Expressed Proteins in Cardiomyocytes Treated with **Uzarigenin Digitaloside**

Protein Name	Gene Symbol	Fold Change	p-value	Putative Function
Sodium/potassium-transporting ATPase subunit alpha-1	ATP1A1	-2.5	0.001	Target of cardiac glycosides
Calcium-transporting ATPase type 2C member 1	ATP2C1	+1.8	0.005	Calcium homeostasis
Myosin-7	MYH7	+2.1	0.003	Cardiac muscle contraction
B-cell lymphoma 2	BCL2	-1.9	0.010	Apoptosis regulation
Caspase-3	CASP3	+2.3	0.008	Apoptosis execution
Heat shock protein 70	HSP70	+1.7	0.015	Cellular stress response
Glucose-6-phosphate 1-dehydrogenase	G6PD	+1.5	0.021	Pentose phosphate pathway

Table 2: Selected Differentially Regulated Metabolites in Cardiomyocytes Treated with Uzarigenin Digitaloside

Metabolite Name	Pathway	Fold Change	p-value	Putative Role
Glucose-6-phosphate	Glycolysis	-2.2	0.002	Energy metabolism
Lactate	Fermentation	+3.1	0.001	Anaerobic metabolism
ATP	Energy Currency	-1.8	0.004	Cellular energy
Glutathione (GSH)	Antioxidant	-2.0	0.009	Oxidative stress
Ribose-5-phosphate	Pentose Phosphate	+1.6	0.012	Nucleotide synthesis
Citrate	TCA Cycle	-1.7	0.018	Aerobic respiration
Succinate	TCA Cycle	+1.9	0.015	Mitochondrial function

Experimental Protocols

I. Proteomics Analysis of **Uzarigenin Digitaloside**-Treated Cardiomyocytes

This protocol details a bottom-up proteomics workflow to identify and quantify protein expression changes.[\[1\]](#)[\[2\]](#)

1. Cell Culture and Treatment:

- Culture human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) in appropriate media.
- Treat cells with 10 μ M **Uzarigenin digitaloside** or vehicle control (0.1% DMSO) for 24 hours.
- Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).

2. Protein Extraction and Digestion:

- Lyse cell pellets in RIPA buffer with protease and phosphatase inhibitors.
- Quantify protein concentration using a BCA assay.
- Take 100 µg of protein from each sample and perform in-solution trypsin digestion.

3. LC-MS/MS Analysis:

- Analyze peptide samples using a Thermo Scientific Orbitrap Exploris 240 mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.[\[2\]](#)
- Separate peptides on a C18 column with a gradient of acetonitrile.
- Acquire data in a data-dependent acquisition (DDA) mode.

4. Data Analysis:

- Process raw MS data using a software suite like MaxQuant or Proteome Discoverer.[\[3\]](#)
- Search spectra against the human UniProt database.
- Perform label-free quantification (LFQ) and statistical analysis to identify differentially expressed proteins.

II. Metabolomics Analysis of **Uzarigenin Digitaloside**-Treated Cardiomyocytes

This protocol outlines an untargeted metabolomics workflow to profile metabolic changes.[\[4\]](#)[\[5\]](#)

1. Cell Culture and Treatment:

- Follow the same cell culture and treatment protocol as in the proteomics experiment.

2. Metabolite Extraction:

- Quench metabolism by adding ice-cold 80% methanol to the cell culture plates.
- Scrape cells and collect the extract.
- Centrifuge to pellet debris and collect the supernatant containing metabolites.

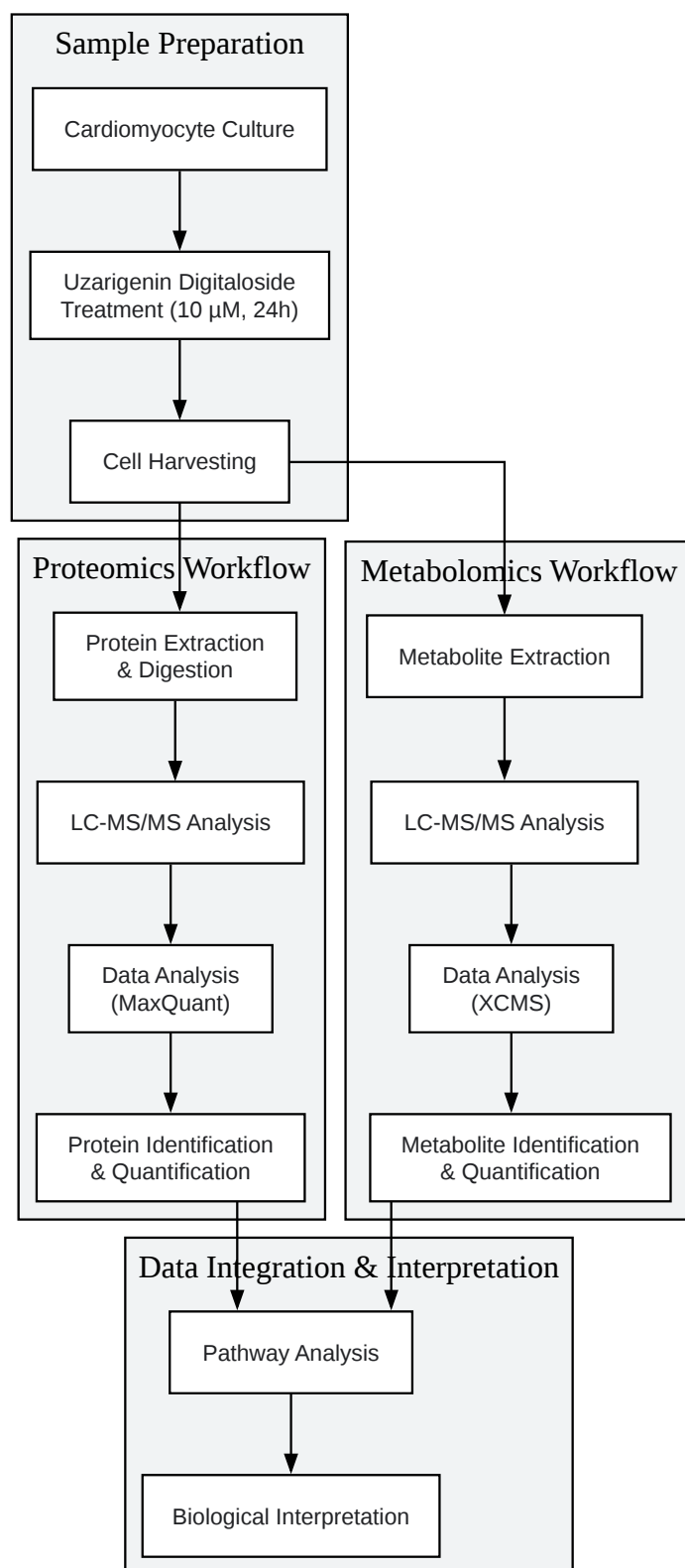
3. LC-MS/MS Analysis:

- Analyze metabolite extracts using an Agilent 6545 Q-TOF LC/MS system.
- Separate metabolites using a HILIC column with a gradient of acetonitrile and water.
- Acquire data in both positive and negative ionization modes.

4. Data Analysis:

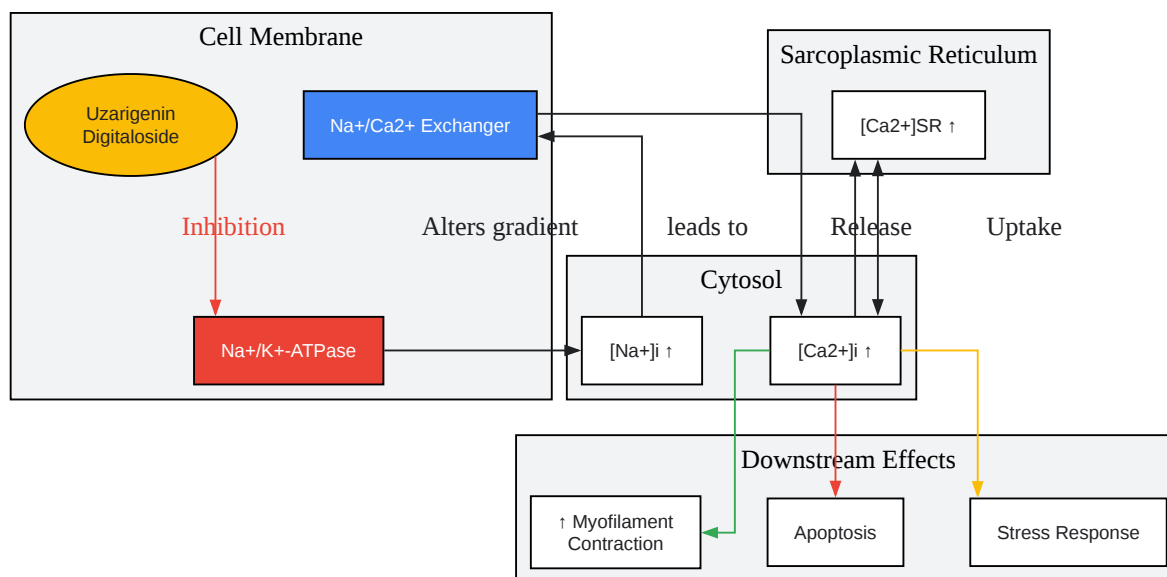
- Process raw data using software such as XCMS or MetaboAnalyst.
- Perform peak picking, alignment, and annotation against metabolite databases like METLIN or HMDB.
- Use statistical analysis (e.g., t-test, volcano plots) to identify significantly altered metabolites.

Visualizations



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Caption: Multi-omics experimental workflow.



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Caption: Putative signaling pathway of **Uzarigenin digitaloside**.

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